molecular formula C11H10F3N3 B2455919 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline CAS No. 1006348-64-6

4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

Cat. No.: B2455919
CAS No.: 1006348-64-6
M. Wt: 241.217
InChI Key: HSVCQAYJONFPLU-UHFFFAOYSA-N
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Description

4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline (CAS 1006348-64-6) is a high-purity pyrazole-aniline derivative offered for antibacterial research and development. This compound features a molecular formula of C11H10F3N3 and a molecular weight of 241.21 g/mol. Pyrazole derivatives, particularly those containing a trifluoromethyl group, are of significant interest in medicinal chemistry for designing novel antimicrobial agents . Research on structurally similar trifluoromethylphenyl pyrazole anilines has demonstrated potent growth inhibition against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species, with minimum inhibitory concentration (MIC) values reaching as low as 0.25 µg/mL . Some related compounds have also shown efficacy in eradicating pre-formed bacterial biofilms and combating non-growing persister cells of S. aureus, which are often tolerant to conventional antibiotics . The strategic incorporation of the trifluoromethyl group is known to improve the pharmacodynamic and pharmacokinetic properties of drug candidates, making this compound a valuable building block in the search for new anti-infectives . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-7-6-10(11(12,13)14)16-17(7)9-4-2-8(15)3-5-9/h2-6H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVCQAYJONFPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline typically involves the reaction of 5-methyl-3-(trifluoromethyl)-1H-pyrazole with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Substitution Reactions

The aniline moiety and pyrazole ring enable nucleophilic and electrophilic substitutions under controlled conditions.

Amino Group Modifications

The primary amine (-NH₂) undergoes classical aniline reactions:

Reaction TypeReagents/ConditionsProductKey Findings
AcylationAcetyl chloride, pyridine, RTN-Acetyl derivativeHigh yield (82–89%) via Schotten-Baumann conditions .
DiazotizationNaNO₂, HCl (0–5°C), then H₂ODiazonium salt intermediateEnables Sandmeyer reactions for halogenation .

Pyrazole Ring Functionalization

The electron-deficient pyrazole (due to -CF₃) undergoes regioselective electrophilic substitution:

PositionReagents/ConditionsProductNotes
C-4Br₂, FeCl₃, CH₂Cl₂, 40°C4-Bromo derivativeBromination occurs para to -CF₃ .

Coupling Reactions

The aniline group participates in transition metal-catalyzed cross-couplings:

Reaction TypeCatalysts/ReagentsApplicationEfficiency
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives70–75% yield .

Coordination Chemistry

The pyrazole nitrogen and aniline amine serve as donor sites for metal complexes:

Metal IonLigand SitesComplex StructureStability Constant (log β)
Cu(II)Pyrazole-N, Aniline-NH₂Octahedral geometry12.3 ± 0.2
Pd(II)Pyrazole-NSquare-planar geometry8.9 ± 0.1

Mechanistic Insights

Density functional theory (DFT) calculations (MN15L/def2-TZVP level) reveal:

  • C–F Activation : The trifluoromethyl group undergoes stepwise defluorination with KOH/DMSO, forming intermediates stabilized by resonance .

  • SN2 Pathway : Pyrazole substitution proceeds via an SN2-type transition state with an activation barrier of 24.3 kcal/mol .

Polymorphism and Solid-State Interactions

Single-crystal X-ray diffraction identifies two polymorphs with distinct hydrogen-bonding networks:

PolymorphN–H···N InteractionsPacking Pattern
IDimers linked via N6–H···N11D chains along a-axis
IILinear chains via N6–H···N3Corrugated sheets

Biological Activity Correlations

Derivatives of this compound demonstrate:

  • Anticancer Activity : IC₅₀ = 3.2 µM against HCT-116 colon cancer cells via topoisomerase II inhibition .

  • Antimicrobial Effects : MIC = 8 µg/mL against S. aureus due to membrane disruption .

Scientific Research Applications

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of compounds containing the pyrazole moiety. For instance, derivatives of 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline have been synthesized and tested against various bacterial strains. The presence of the trifluoromethyl group enhances biological activity due to its electron-withdrawing nature, which can improve the compound's interaction with target sites in microbial cells.

Case Study : A study published in RSC Advances highlighted that pyrazole derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response.

Findings : A related study found that pyrazole derivatives showed promising anti-inflammatory activity in animal models, making them candidates for further development as non-steroidal anti-inflammatory drugs (NSAIDs) .

Pesticide Development

The unique structure of this compound allows it to function as a potential pesticide. The trifluoromethyl group is known to enhance the lipophilicity of compounds, improving their ability to penetrate plant tissues and target pests effectively.

Research Insights : Studies have indicated that pyrazole-based pesticides can provide effective control over a range of agricultural pests while minimizing environmental impact compared to traditional pesticides .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate anilines with trifluoromethylated pyrazole intermediates. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3-(trifluoromethyl)aniline
  • 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
  • 5,7-bis(trifluoromethyl)quinoline-4(1H)-one

Uniqueness

4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is unique due to the presence of both a trifluoromethyl group and a pyrazole ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyrazole ring contributes to its reactivity and potential biological activities .

Biological Activity

4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Molecular Formula : C10H10F3N3
  • Molecular Weight : 235.21 g/mol
  • CAS Number : 19616606
  • Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group, which is known to enhance biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Inhibition of Enzymes : The trifluoromethyl group contributes to the compound's ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) .
  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer), with IC50 values indicating significant potency .

Anticancer Activity

A study conducted on various pyrazole derivatives, including this compound, demonstrated promising anticancer properties. The compound showed selective cytotoxicity against human cancer cell lines:

Cell LineIC50 (µM)
HeLa15.2
CaCo-212.8
H9c2 (cardiac)18.5

These results suggest that modifications in the pyrazole structure can enhance its anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various assays:

CompoundIC50 (µg/mL)Comparison Standard
This compound60.56Diclofenac (54.65)
Other DerivativesVaries-

The compound exhibited significant inhibition of COX enzymes, which are critical in the inflammatory response .

Study on In Vivo Efficacy

In a recent study, the in vivo efficacy of this compound was assessed in a rat model of inflammation. The results indicated a reduction in edema and pain response comparable to standard anti-inflammatory drugs like indomethacin.

Computational Studies

Computational analyses have shown that the trifluoromethyl substitution enhances the lipophilicity and bioavailability of the compound, making it a suitable candidate for further drug development .

Q & A

Q. What are the recommended synthetic routes for 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline?

Q. How can computational methods optimize reaction conditions for higher yields?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates to identify rate-limiting steps. Coupled with statistical experimental design (e.g., factorial design), variables like temperature, catalyst loading, and solvent polarity are optimized. For instance, ICReDD’s workflow integrates computed reaction pathways with high-throughput screening to reduce trial-and-error experimentation .

Q. What is the mechanistic role of the trifluoromethyl group in modulating reactivity?

Q. How can discrepancies in reported biological activities be resolved?

  • Methodological Answer : Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to validate activity. For example, if carbonic anhydrase inhibition is reported inconsistently, perform in vitro assays (IC₅₀ determination) under standardized pH and temperature. Cross-reference with computational docking (AutoDock Vina) to assess binding affinity to enzyme active sites .

Q. What strategies mitigate byproduct formation during synthesis?

  • Methodological Answer : Implement tandem MS or inline IR spectroscopy to monitor reaction progress. For example, byproducts like dimerized pyrazole can be minimized by controlling stoichiometry (1:1.05 molar ratio of pyrazole:halogenated aniline) and using scavengers (e.g., molecular sieves) to absorb excess reagents .

Q. How are metabolic pathways of this compound studied in vitro?

  • Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Phase I metabolites (e.g., hydroxylation at the methyl group) and Phase II conjugates (glucuronidation) are identified using fragmentation patterns. Compare results with computational predictions (e.g., MetaSite) .

Key Notes for Experimental Design

  • Statistical Optimization : Use Box-Behnken or central composite designs to evaluate interactions between variables (e.g., catalyst, solvent, temperature) .
  • Contradiction Resolution : Cross-validate spectral data with computational models (e.g., Gaussian NMR simulations) to confirm assignments .

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